![molecular formula C11H8F4O3 B3018740 Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate CAS No. 1505792-20-0](/img/structure/B3018740.png)

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

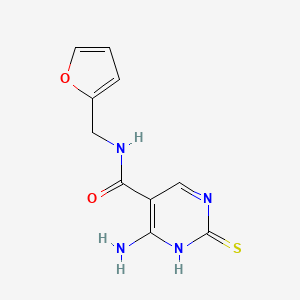

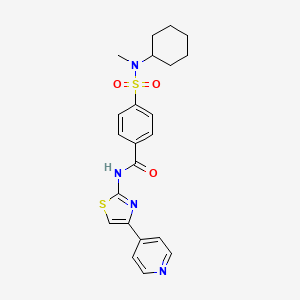

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate is a chemical compound with the molecular formula C11H8F4O3 . It has a molecular weight of 264.18 . The compound is used in laboratory chemicals .

Molecular Structure Analysis

The InChI code for Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate is 1S/C11H8F4O3/c1-2-18-10(17)9(16)7-5-6(11(13,14)15)3-4-8(7)12/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate has a molecular weight of 264.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group, which is present in “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate”, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of these compounds . For example, berotralstat, a drug used to treat hereditary angioedema, contains a similar structure .

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate”, are widely used in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Several trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Ureas

“Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate” can be used as a building block for the preparation of ureas from amines .

Synthesis of Trifluoromethyl Alkyl Ethers

Compounds similar to “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate” can be used in the synthesis of trifluoromethyl alkyl ethers .

Antimicrobial Activity

Some compounds with a trifluoromethyl group have shown antimicrobial activity . Although it’s not directly related to “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate”, it’s possible that this compound could also exhibit similar properties.

Safety and Hazards

This compound is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the compound may interact with its targets through key hydrogen bonding interactions . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.

Biochemical Pathways

The compound’s potential inhibition of the reverse transcriptase enzyme suggests it may impact the replication of certain viruses .

Pharmacokinetics

The incorporation of fluorine into a bioactive compound allows a simultaneous change in the electronic, lipophilic, and steric parameters, all of which can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .

Result of Action

The compound’s potential inhibition of the reverse transcriptase enzyme suggests it may interfere with the replication of certain viruses .

Eigenschaften

IUPAC Name |

ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-5-6(11(13,14)15)3-4-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAORGVRCFOJTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)

![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)

![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)